N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound features a pyrazole core substituted at the 1-position with a tetrahydropyran-2-ylmethyl (oxan-2-ylmethyl) group and at the 4-position with a 3-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydropyran ring may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-16(18,19)12-4-3-6-15(8-12)26(23,24)21-13-9-20-22(10-13)11-14-5-1-2-7-25-14/h3-4,6,8-10,14,21H,1-2,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCYVBVBIDABTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the tetrahydropyran group, and the attachment of the trifluoromethylbenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different chemical entities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, sulfonamides have been shown to inhibit carbonic anhydrases, which play a role in tumor progression. A study demonstrated that derivatives of sulfonamides can effectively target tumor cells by disrupting their metabolic pathways, leading to apoptosis .
Anti-inflammatory Properties
Compounds related to this sulfonamide have been investigated for their anti-inflammatory effects. For example, the trifluoromethyl group is known to enhance the pharmacological profile of drugs by improving their metabolic stability and bioavailability. This modification can lead to increased efficacy in treating inflammatory diseases .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, including kinases involved in cancer signaling pathways. The inhibition of these pathways can lead to reduced cell proliferation and survival in cancerous tissues .
Receptor Modulation
Similar compounds have been explored as modulators of G-protein coupled receptors (GPCRs). These receptors are crucial in numerous physiological processes, and targeting them can lead to new therapeutic strategies for conditions like obesity and diabetes .
Synthesis and Testing
A notable study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazole-sulfonamide scaffold with several analogs but differs in substituents:
- N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) ():
- Substituents: Ethanesulfonamide, 4-chlorobenzyl, and 4-(trifluoromethyl)phenyl.
- Key difference: Ethanesulfonamide instead of benzenesulfonamide; lacks the tetrahydropyran group.
- 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide ():
- Substituents: 4-Methylbenzenesulfonamide and 3-(trifluoromethyl)benzyl.
- Key difference: Benzyl group instead of oxan-2-ylmethyl; methyl substituent on the sulfonamide benzene.
- N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide ():
- Substituents: Trifluoromethoxybenzenesulfonamide and pyridinyl-pyrazole-ethyl chain.
- Key difference: Trifluoromethoxy group and pyridine ring introduce distinct electronic properties.
Physicochemical Properties
Pharmacological Activities
- Compound 6b (): Exhibits antitumor and radio-sensitizing effects in breast cancer models, likely due to sulfonamide-mediated apoptosis induction .
- N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide (): Potential kinase inhibition inferred from pyridine and sulfonamide motifs .
- The trifluoromethyl group could improve binding to hydrophobic enzyme pockets .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazole moiety and a sulfonamide group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 405.39 g/mol. The presence of trifluoromethyl and sulfonamide groups contributes to its pharmacological properties, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of these biomolecules, leading to various downstream effects depending on the biological context. For instance, compounds with similar structures have shown inhibition of key enzymes involved in disease pathways, suggesting a potential role as therapeutic agents in conditions like cancer and infectious diseases .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazoles, including sulfonamides, exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can inhibit the growth of pathogens such as Leishmania spp., with IC50 values indicating effective concentrations for inhibiting promastigote forms .
| Compound | Target Organism | IC50 (mM) |
|---|---|---|
| 3b | L. amazonensis | 0.070 |
| 3e | L. infantum | 0.059 |
This suggests that this compound may possess similar properties due to structural analogies.
Cytotoxicity Studies
The cytotoxic effects of related sulfonamide compounds have been evaluated in various cancer cell lines. A study indicated that modifications in the pyrazole structure could enhance selectivity and potency against specific cancer types . The cytotoxicity profiles suggest that the compound may be explored further for its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
- Antileishmanial Activity : In a comparative study, pyrazole derivatives were tested against Leishmania spp., revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
- Cardiovascular Effects : Some sulfonamide derivatives have shown effects on perfusion pressure and coronary resistance in isolated rat heart models, indicating their potential cardiovascular implications . This opens avenues for exploring the compound's effects on cardiovascular health.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyrazole and oxan derivatives. The reaction conditions often require specific solvents like DMF and catalysts such as triethylamine to facilitate the formation of the final product.
Q & A
Basic: What are the key synthetic routes for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Functionalization of the pyrazole ring at the 4-position with the oxan-2-ylmethyl group via nucleophilic substitution or coupling reactions. For example, alkylation of 1H-pyrazol-4-amine with (oxan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Sulfonamide formation by reacting the pyrazole intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Optimization: Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0–25°C for sulfonylation) are critical to minimize side reactions .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 of benzene, oxan-2-ylmethyl linkage to pyrazole) .
- Infrared Spectroscopy (IR): Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) confirm sulfonamide and trifluoromethyl groups .
- X-ray Crystallography: Resolves intramolecular interactions (e.g., hydrogen bonding between sulfonamide NH and pyrazole N) .
Advanced: How does the oxan-2-ylmethyl moiety influence pharmacokinetic properties?
Methodological Answer:
The oxane (tetrahydropyran) ring enhances metabolic stability and solubility:
- Lipophilicity: The ether oxygen reduces logP compared to alkyl chains, improving aqueous solubility .
- Metabolic Resistance: The cyclic ether resists oxidative degradation by cytochrome P450 enzymes, as seen in analogs like COX-2 inhibitors .
- Experimental Validation: Comparative studies using liver microsome assays (e.g., rat/human) quantify metabolic half-life differences between oxane-containing and alkyl analogs .
Advanced: What strategies optimize selectivity for target enzymes (e.g., kinases or COX-2)?
Methodological Answer:
- Trifluoromethyl Group: Enhances target binding via hydrophobic interactions and electron-withdrawing effects, as demonstrated in COX-2 inhibitors like celecoxib .
- Sulfonamide Positioning: Aligns with catalytic residues (e.g., Arg513 in COX-2) for selective inhibition; molecular docking studies guide substitutions .
- SAR Studies: Systematic variation of substituents on the benzene ring (e.g., chloro vs. methyl) identifies moieties that minimize off-target binding .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate activity using diverse methods (e.g., enzymatic inhibition vs. cell-based assays) to rule out assay-specific artifacts .
- Structural Analogs: Compare activity of derivatives (e.g., oxan-4-yl vs. oxan-2-yl) to isolate the impact of specific groups .
- Crystallographic Analysis: Resolve binding modes to explain discrepancies (e.g., trifluoromethyl orientation altering active-site interactions) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purity Control: Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to achieve >98% purity, critical for in vivo studies .
- Byproduct Mitigation: Optimize stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride) and reaction time to suppress di-sulfonylated impurities .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) improve yield and reproducibility at larger scales .
Advanced: How to evaluate the compound’s potential for CNS penetration?
Methodological Answer:
- LogBB Calculation: Predict blood-brain barrier permeability using computational models (e.g., Molinspiration) based on molecular weight (<500 Da) and polar surface area (<90 Ų) .
- In Vitro Models: Use MDCK-MDR1 cell monolayers to measure permeability (Papp) and efflux ratios .
- Structural Modifications: Introduce hydrogen bond donors/acceptors (e.g., pyridine N) to enhance passive diffusion, as seen in factor Xa inhibitors .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxane ring .
- Stability Assays: Accelerated degradation studies (40°C/75% RH for 4 weeks) identify decomposition pathways (e.g., sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
